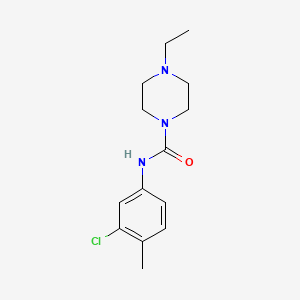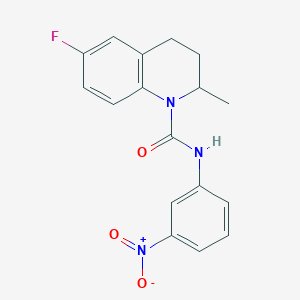
N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide, also known as DFP-PA, is a compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is a derivative of phenylalanine and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide has been used in various scientific research applications, including the study of signal transduction pathways, protein-protein interactions, and the development of new drugs. It has been found to inhibit the activity of protein kinase C (PKC), which plays a vital role in signal transduction pathways. N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide also inhibits the activity of calmodulin, which is involved in protein-protein interactions. These properties make N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide a valuable tool in the study of signal transduction pathways and protein-protein interactions.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide inhibits the activity of PKC and calmodulin by binding to their regulatory domains. This binding prevents the activation of PKC and calmodulin, which reduces their activity. The inhibition of PKC and calmodulin activity has been linked to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of PKC and calmodulin activity by N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide has been linked to various biochemical and physiological effects. These effects include the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of gene expression. N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide has also been found to have anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a potent inhibitor of PKC and calmodulin, making it a valuable tool for the study of signal transduction pathways and protein-protein interactions. However, N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide has some limitations. It is a relatively expensive compound, which can limit its use in some experiments. It also has limited solubility in water, which can make it difficult to use in some assays.
Direcciones Futuras
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide in scientific research. One direction is the study of its potential as a therapeutic agent for the treatment of inflammatory diseases. Another direction is the development of new drugs based on the structure of N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide. It is also possible to use N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide as a tool for the study of other signal transduction pathways and protein-protein interactions. Finally, the synthesis of new derivatives of N-(3,4-dimethoxyphenyl)-N-2-furoylphenylalaninamide may lead to the discovery of compounds with even more potent activity.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyanilino)-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-18-11-10-16(14-20(18)28-2)23-21(25)17(13-15-7-4-3-5-8-15)24-22(26)19-9-6-12-29-19/h3-12,14,17H,13H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUCCWVDWBMJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4132355.png)
![4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4132357.png)
![1'-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4132362.png)
![1-(3-butoxyphenyl)-7-chloro-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132371.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4132389.png)

![N-[4-(benzyloxy)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4132400.png)
![methyl 2-({[(2-sec-butylphenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4132401.png)
![N,N'-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide]](/img/structure/B4132413.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4132420.png)
![N-(2-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4132428.png)
![ethyl 4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B4132434.png)